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Compound of Interest

Compound Name: 3-Chloro-4-fluorocinnamic acid

Cat. No.: B3042347 Get Quote

An In-depth Technical Guide to (2E)-3-(3-Chloro-4-fluorophenyl)acrylic Acid: Synthesis,

Characterization, and Applications

Executive Summary
(2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid is a halogenated derivative of cinnamic acid, a

class of compounds recognized for its significant biological activities and applications as a

precursor in organic synthesis.[1][2] The presence of chlorine and fluorine substituents on the

phenyl ring can modulate the molecule's physicochemical properties and biological efficacy,

making it a compound of interest for researchers in medicinal chemistry and materials science.

[1] This guide provides a comprehensive overview of the molecule, detailing a robust synthesis

protocol via the Knoevenagel-Doebner condensation, thorough analytical characterization

methodologies, and a discussion of its potential applications based on the structure-activity

relationships of related compounds.

Molecular Structure and Physicochemical
Properties
(2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid belongs to the family of α,β-unsaturated carboxylic

acids. The "(2E)" designation specifies the trans configuration of the substituents across the

carbon-carbon double bond, which is the more stable isomer. The core structure consists of a

phenyl ring substituted with a chlorine atom at position 3 and a fluorine atom at position 4,

attached to an acrylic acid moiety.
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The IUPAC name for this compound is (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid.[3]

Structural Diagram
Caption: 2D structure of (2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid.

Physicochemical Data Summary
The following table summarizes key computed and expected properties for the target molecule.

Property Value Source

Molecular Formula C₉H₆ClFO₂ -

Molecular Weight 200.59 g/mol [4]

Appearance
White to off-white crystalline

solid
Expected

Melting Point
28-30 °C (for 3-Chloro-4-

fluorobenzaldehyde)
[5]

Solubility

Sparingly soluble in water,

soluble in polar organic

solvents

[6]

CAS Number

Not directly available; similar

compounds exist (e.g.,

174603-37-3 for the 2-chloro-

4-fluoro isomer)

[4][7]

Note: The melting point of the starting material is provided for reference, as the exact value for

the final product is not readily available in the searched literature.

Synthesis Protocol: Knoevenagel-Doebner
Condensation
The most efficient and widely adopted method for synthesizing cinnamic acid and its

derivatives is the Knoevenagel condensation.[8][9][10] The Doebner modification of this

reaction, which utilizes malonic acid in the presence of a basic catalyst like pyridine and
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piperidine, is particularly effective as it facilitates condensation followed by in-situ

decarboxylation to yield the desired α,β-unsaturated acid.[11][12][13]

Causality of Experimental Choices
Reactants: 3-Chloro-4-fluorobenzaldehyde is the electrophilic carbonyl component.[14][15]

Malonic acid serves as the active methylene compound, providing the nucleophilic carbanion

precursor.[11]

Catalyst/Solvent System: Pyridine is used as a weakly basic solvent, while a catalytic

amount of piperidine acts as a stronger base to deprotonate malonic acid, forming the

reactive enolate nucleophile.[9][12] This combination is crucial for driving the reaction to

completion while minimizing side reactions like the self-condensation of the aldehyde.[12]

Reaction Control: The reaction is heated to facilitate both the initial condensation and the

subsequent decarboxylation step, which drives the equilibrium towards the final product. The

trans or (E)-isomer is the thermodynamically favored product due to reduced steric

hindrance.

Synthesis Workflow Diagram
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Reactants:
3-Chloro-4-fluorobenzaldehyde

Malonic Acid

Dissolve reactants in Pyridine
Add catalytic Piperidine

Heat mixture to 80-90°C
(Reflux for 4-6 hours)

Monitor reaction progress by TLC

Cool to RT, pour into ice-water
Acidify with conc. HCl to pH 1-2

Upon completion

Precipitate forms

Filter solid using Buchner funnel
Wash with cold water

Dry the crude product

Recrystallize from Ethanol/Water

Final Product:
(2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of the target compound.
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Step-by-Step Experimental Protocol
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add 3-chloro-4-fluorobenzaldehyde (10.0 mmol, 1.59 g).

Reagents: Add malonic acid (12.0 mmol, 1.25 g) to the flask.

Solvent and Catalyst: Add pyridine (20 mL) as the solvent, followed by piperidine (0.5 mL) as

the catalyst.[9]

Reaction: Heat the reaction mixture to 80-90°C and allow it to reflux with continuous stirring

for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

Slowly pour the dark solution into a beaker containing approximately 100 g of crushed ice

and 20 mL of water.

Precipitation: Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid

(HCl) until the pH is between 1 and 2. A solid precipitate should form.

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the

solid cake thoroughly with cold deionized water to remove any residual pyridine

hydrochloride.

Purification: Dry the crude product in a vacuum oven. For further purification, recrystallize the

solid from an ethanol/water mixture to obtain the final product as a crystalline solid.

Analytical Characterization
To confirm the identity and purity of the synthesized (2E)-3-(3-Chloro-4-fluorophenyl)acrylic

acid, a combination of spectroscopic techniques is essential. The following data are predicted

based on the known effects of the constituent functional groups and analysis of similar

structures.[16][17]

¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous

structure elucidation of organic molecules.
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¹H NMR

(Predicted,
CDCl₃, 400
MHz)

δ (ppm) Multiplicity
Coupling (J,
Hz)

Assignment

Carboxylic Acid ~12.0 br s - -COOH

Aromatic ~7.6-7.8 m - Ar-H

Aromatic ~7.1-7.3 t ~8.6 Ar-H

Vinylic (β-H) ~7.7 d ~16.0 Ar-CH=

Vinylic (α-H) ~6.4 d ~16.0 =CH-COOH

Justification: The large coupling constant (~16.0 Hz) between the vinylic protons is

characteristic of a trans (E) configuration.[18] The carboxylic acid proton is typically

deshielded and appears as a broad singlet. The aromatic protons will exhibit complex

splitting due to ³JHH, ⁴JHH, and JHF couplings.

¹³C NMR (Predicted, CDCl₃,
100 MHz)

δ (ppm) Assignment

Carbonyl ~171-172 -COOH

Aromatic (C-F) ~160 (d, ¹JCF ≈ 250 Hz) C-F

Vinylic (β-C) ~142-144 Ar-CH=

Aromatic (C-Cl) ~134-136 C-Cl

Aromatic ~120-132 Ar-C, Ar-CH

Vinylic (α-C) ~118-120 =CH-COOH

Justification: The carbonyl carbon is highly deshielded. The carbon directly attached to the

fluorine atom will appear as a doublet with a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[19][20]
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Vibrational Mode
Expected Wavenumber
(cm⁻¹)

Intensity

O-H stretch (Carboxylic Acid) 2500-3300 Broad

C=O stretch (Carboxylic Acid) 1680-1710 Strong

C=C stretch (Alkene) 1625-1645 Medium

C=C stretch (Aromatic) 1450-1600 Medium-Weak

C-F stretch 1100-1250 Strong

C-Cl stretch 700-850 Strong

Justification: The spectrum will be dominated by a very broad O-H stretch and a strong

carbonyl (C=O) absorption, characteristic of a carboxylic acid dimer formed via hydrogen

bonding. The presence of the C=C double bond and the C-F and C-Cl bonds will also give

rise to characteristic strong absorptions.[17]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

Technique Expected m/z Interpretation

ESI-MS (-) 200/202 [M-H]⁻ ion

HRMS 199.9989 Calculated for C₉H₅ClFO₂⁻

Justification: The mass spectrum will show a characteristic isotopic pattern for the molecular

ion due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio),

resulting in two peaks separated by 2 m/z units (M and M+2). High-Resolution Mass

Spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Potential Applications and Biological Significance
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While specific studies on (2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid are not abundant, the

broader class of cinnamic acid derivatives is a subject of intense research due to its wide range

of pharmacological activities.[1][2][21]

Antimicrobial and Antifungal Agents: Cinnamic acid derivatives have shown efficacy against

various bacteria and fungi. The halogen substituents can enhance lipophilicity, potentially

improving cell membrane penetration and antimicrobial activity.[1]

Anticancer Therapeutics: Many natural and synthetic cinnamic acid analogues exhibit

anticancer properties.[1] They can act as precursors for synthesizing more complex

molecules with therapeutic potential.

Neuroprotective Agents: Some cinnamides have been investigated for their neuroprotective

effects, suggesting potential applications in treating neurodegenerative diseases or ischemic

events.[8]

Industrial Intermediates: These compounds are valuable building blocks in organic synthesis

for producing pharmaceuticals, fragrances, and polymers.[9][22][23]

The specific combination of 3-chloro and 4-fluoro substitution provides a unique electronic and

steric profile that could be exploited in the rational design of targeted therapeutic agents or

functional materials.

Safety and Handling
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335). Similar compounds can be toxic if swallowed.[6]

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat.

Storage: Store in a cool, dry place away from incompatible materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3042347#2e-3-3-chloro-4-fluorophenyl-acrylic-acid-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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